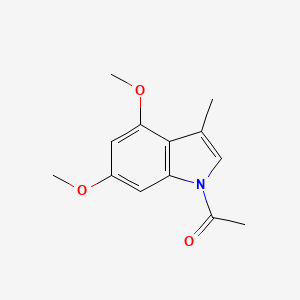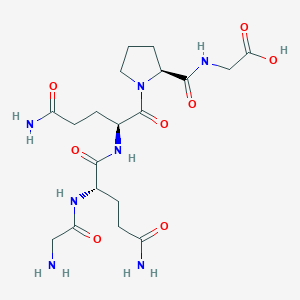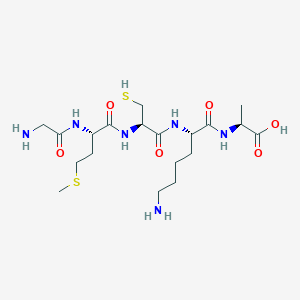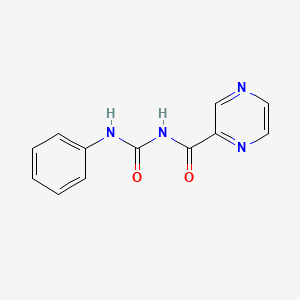
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluoronaphthalene moiety attached to a dimethylpyrrolidin-3-ol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoronaphthalene and 1,2-dimethylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(6-Chloronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Bromonaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of fluorine.
3-(6-Iodonaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with an iodine atom instead of fluorine.
属性
CAS 编号 |
823178-82-1 |
|---|---|
分子式 |
C16H18FNO |
分子量 |
259.32 g/mol |
IUPAC 名称 |
3-(6-fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C16H18FNO/c1-11-16(19,7-8-18(11)2)14-5-3-13-10-15(17)6-4-12(13)9-14/h3-6,9-11,19H,7-8H2,1-2H3 |
InChI 键 |
OBRNMJGKPYNZCC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCN1C)(C2=CC3=C(C=C2)C=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)




![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
